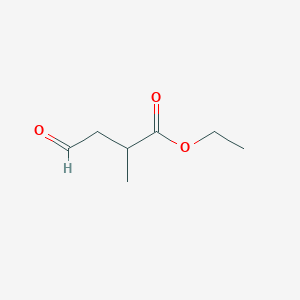

Ethyl 2-methyl-4-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 2-methyl-4-oxobutanoate |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

OPRPECIXNZNSTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Methyl 4 Oxobutanoate and Analogous β Keto Esters

Classical Synthetic Routes

Esterification Approaches for Butanoate Backbone Formation

The formation of the butanoate backbone, a core structure in these compounds, is often achieved through esterification reactions. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comjove.combyjus.com For instance, the reaction of butanoic acid with ethanol (B145695) yields ethyl butanoate. quora.comlibretexts.org This fundamental reaction, known as Fischer esterification, is a condensation reaction where a molecule of water is eliminated. youtube.comlibretexts.org The process is reversible and can be driven to completion by removing the water as it is formed. jove.com

While direct esterification is a common method, other strategies exist. For example, esters can also be synthesized by reacting an alcohol with an acid chloride at room temperature. byjus.com

Condensation Reactions, including Knoevenagel Condensation, for Derivative Synthesis

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is frequently used in the synthesis of derivatives of β-keto esters. sci-hub.sewikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as a β-keto ester, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. sci-hub.sewikipedia.org A weak base, such as an amine, is typically used as a catalyst. wikipedia.org

For example, the Knoevenagel condensation of 4-methylbenzaldehyde (B123495) with ethyl acetoacetate (B1235776) in the presence of piperidine (B6355638) and trifluoroacetic acid produces ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. researchgate.net Similarly, reactions with other substituted benzaldehydes, such as 4-chloro and 4-fluoro benzaldehyde, yield the corresponding benzylidene derivatives. researchgate.net The stereoselectivity of these reactions can often be influenced by the choice of reactants and conditions, with some combinations affording high Z-selectivity. cdnsciencepub.com Lewis acids like ZnCl2 or TiCl4 can also be employed to catalyze these condensations. researchgate.net

The products of Knoevenagel condensation, typically α,β-unsaturated compounds, are versatile intermediates for further transformations. sci-hub.se

Michael Addition Strategies for Substituted Analogues

The Michael addition, or conjugate addition, is a key method for the synthesis of substituted analogues of ethyl 2-methyl-4-oxobutanoate. nih.govacs.org This reaction involves the addition of a nucleophile, such as an enolate derived from a β-keto ester, to an α,β-unsaturated carbonyl compound. researchgate.nethbni.ac.in The reaction is highly versatile, allowing for the formation of a wide range of substituted products. acs.org

For instance, the enantioselective Michael addition of methyl ketones to diethyl {[dimethyl(phenyl)silyl]methylene}malonate, catalyzed by a chiral pyrrolidine (B122466) derivative, produces β-silyl-δ-keto esters with high yield and enantioselectivity. thieme-connect.com Furthermore, nickel(II)-diamine complexes have been shown to catalyze the Michael addition of β-ketoesters to nitroalkenes, affording products in good yields and with high enantioselectivities. acs.org The general production route for intermediates like (S)-4-phenyl-4-oxo-2-((S)-1-phenylethylamino)butanoate involves the Michael addition of ethyl (E)-4-phenyl-4-oxobutanoate and (S)-phenethylamine. google.com

Modern and Catalytic Synthetic Approaches

Visible-Light-Mediated Oxidative Coupling Reactions

In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. gaylordchemical.comacs.org This approach has been successfully applied to the synthesis of γ-ketoesters through the oxidative coupling of vinylarenes with bromocarboxylates. gaylordchemical.comacs.org The reaction typically employs a photocatalyst, such as Ir(ppy)3, and uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a terminal oxidant. gaylordchemical.comacs.org

The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing good to excellent yields of the desired γ-ketoesters. gaylordchemical.comacs.org For example, the reaction of various substituted vinylarenes with ethyl 2-bromopropanoate (B1255678) under optimized conditions affords the corresponding γ-ketoesters in moderate to good yields. acs.org Mechanistic studies suggest the involvement of radical intermediates. gaylordchemical.com This method offers a sustainable alternative to traditional synthetic protocols. researchgate.net

| Reactant 1 (Vinylarene) | Reactant 2 (Bromocarboxylate) | Product (γ-Ketoester) | Yield (%) | Reference |

| Styrene | Ethyl 2-bromopropanoate | Ethyl 2-methyl-4-oxo-4-phenylbutanoate | 85 | acs.org |

| 4-Methylstyrene | Ethyl 2-bromopropanoate | Ethyl 2-methyl-4-oxo-4-(p-tolyl)butanoate | 82 | acs.org |

| 4-Methoxystyrene | Ethyl 2-bromopropanoate | Ethyl 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoate | 78 | acs.org |

| 4-Fluorostyrene | Ethyl 2-bromopropanoate | Ethyl 4-(4-fluorophenyl)-2-methyl-4-oxobutanoate | 81 | acs.org |

Table 1: Examples of Visible-Light-Mediated Synthesis of γ-Ketoesters

Asymmetric Synthesis Methodologies Employing β-Keto Ester Precursors

β-Keto esters are valuable precursors in asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. researchgate.netmdpi.com Various catalytic systems have been developed to achieve asymmetric transformations of β-keto esters.

One notable application is in the synthesis of β-amino esters. Transaminases have been engineered to catalyze the amination of β-keto esters, providing a route to chiral β-amino acid derivatives. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical methods. researchgate.net

Furthermore, asymmetric transfer hydrogenation of racemic β-amino-α-keto esters, using ruthenium(II) catalysts, allows for the dynamic kinetic resolution to produce anti-β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. acs.org The starting β-amino-α-keto esters can be prepared through a Mannich addition of ethyl diazoacetate to imines, followed by oxidation. acs.org

Organocatalysis also plays a significant role in the asymmetric functionalization of β-keto esters. For example, the direct Michael addition of alkyl methyl ketones to silyl-substituted malonates can be catalyzed by chiral secondary amines to produce β-silyl-δ-keto esters with excellent enantioselectivity. thieme-connect.com These products serve as advanced intermediates for the synthesis of natural products. thieme-connect.com

| Precursor | Catalyst/Method | Product | Stereoselectivity | Reference |

| Ethyl benzoylacetate | Engineered ω-Transaminase | β-Phenylalanine ethyl ester | High enantioselectivity | researchgate.net |

| Racemic β-amino-α-keto esters | Ru(II)-catalyzed asymmetric transfer hydrogenation | anti-β-Amino-α-hydroxy esters | High diastereo- and enantioselectivity | acs.org |

| Diethyl {[dimethyl(phenyl)silyl]methylene}malonate | (S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine | β-Silyl-δ-keto esters | Excellent enantioselectivity | thieme-connect.com |

Table 2: Asymmetric Syntheses Utilizing β-Keto Ester Precursors

Indium-Catalyzed Reactions and Their Scope

Indium(III) triflate (In(OTf)₃) has emerged as a highly effective catalyst for the synthesis of α-alkenyl β-keto esters, including derivatives of this compound. This method facilitates the addition of active methylene (B1212753) compounds to unactivated alkynes, a reaction that is notable for its efficiency and ability to construct quaternary carbon centers. orgsyn.orgacs.org

The reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene, catalyzed by just 0.05 mol% of In(OTf)₃, proceeds smoothly at 140°C for 90 minutes to yield the corresponding α-alkenylated product in 99% yield. acs.org A key advantage of this protocol is that it can often be performed without a solvent, which simplifies the process and reduces waste. For a 0.1-mol scale reaction, the product can be isolated in 95% yield through simple vacuum distillation of the reaction mixture. acs.org The process is robust and has been documented in detail, providing a reliable method for laboratory-scale synthesis. orgsyn.org

The scope of the indium-catalyzed reaction is broad, tolerating various functional groups. For instance, acid-sensitive compounds can be used by adding triethylamine (B128534) to the reaction mixture. orgsyn.org Other Lewis acids, such as iron(III) triflate and copper(II) triflate, also show catalytic activity in related transformations, such as the synthesis of keto esters from cyclic 1,3-diketones and alcohols via a retro-aldol reaction. nih.gov Furthermore, indium(III) bromide has been successfully used as a catalyst in multi-component reactions involving β-keto esters to produce complex heterocyclic structures. nih.gov

The versatility of this catalytic system is demonstrated by its effectiveness with a range of substrates, including those that lead to the formation of a quaternary carbon bearing a halogen atom. acs.org

| β-Dicarbonyl Compound | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | Phenylacetylene | 0.05 | 140 | 1.5 h | 99 |

| Ethyl 2-methyl-3-oxobutanoate | 1-Octyne | 0.05 | 140 | 3 h | 94 |

| Ethyl cyclopentanone-2-carboxylate | Phenylacetylene | 1 | 100 | 16 h | 94 |

| Ethyl 2-allyl-3-oxobutanoate | Phenylacetylene | 5 (+ Et₃N) | 100 | 16 h | 91 |

| Ethyl 2-chloro-3-oxobutanoate | Phenylacetylene | 5 | 100 | 16 h | 85 |

Green Chemistry Principles in β-Keto Ester Synthesis

The synthesis of β-keto esters is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and improvement of energy efficiency.

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a significant advancement in green synthesis. researchgate.net These techniques often eliminate the need for bulk solvents, thereby reducing environmental impact and simplifying product purification. scielo.org.za

Ball milling, for example, has been successfully used in the Pechmann condensation of phenols with β-ketoesters to produce coumarins. rsc.org This solvent-free method, conducted at ambient temperature, offers high yields, scalability, and shorter reaction times compared to traditional approaches. rsc.org Similarly, the enantioselective fluorination of β-keto esters has been achieved with high yields and selectivity using a planetary ball mill, demonstrating the power of mechanochemistry in complex asymmetric synthesis. researchgate.net

Another simple mechanochemical technique involves using a mortar and pestle. This approach has been effectively used for the rapid, solvent-free conversion of β-ketoesters and amines into β-enaminoesters, catalyzed by tetrabutylammonium (B224687) bromide (TBAB). scielo.org.za The benefits include mild reaction conditions, low catalyst cost, and high product yields. scielo.org.za These methods showcase a sustainable alternative to conventional solution-phase chemistry. beilstein-journals.org

Development of Sustainable and Efficient Synthetic Processes

Beyond mechanochemistry, other innovative strategies are being developed to make the synthesis of β-keto esters and their derivatives more sustainable. One such strategy is electrochemistry, which uses electrons as inherently "green" oxidants, replacing stoichiometric chemical oxidants. rsc.org An electrochemical method for synthesizing β-keto spirolactones from cyclic β-keto esters has been developed using green solvents like acetone (B3395972) and water. rsc.orgrsc.org This approach is scalable via a continuous flow process, enhancing its industrial applicability. rsc.org

The use of benign and renewable catalysts is another cornerstone of green synthesis. Caffeine, a natural and biodegradable compound, has been identified as an effective catalyst for the Biginelli reaction, a one-pot, three-component condensation involving β-keto esters to produce dihydropyrimidinones under solvent-free conditions. researchgate.net This process is characterized by high yields, operational simplicity, and the avoidance of toxic catalysts and solvents. researchgate.net

Furthermore, novel solvent systems are being explored. A system comprising a water extract of banana ash and dimethylsulfoxide (WEB-DMSO) has been used for the synthesis of α-diazo-β-hydroxyesters, which can then be converted in a one-pot reaction to β-keto esters. researchgate.net Biocatalysis also presents a powerful green alternative. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to its corresponding chiral alcohol, a precursor for valuable pharmaceuticals, can be achieved with high yield and enantioselectivity using carbonyl reductase enzymes. nih.gov

Industrial Production Considerations for Oxobutanoate Esters

The large-scale production of oxobutanoate esters requires robust, efficient, and economically viable processes. A common industrial method involves the esterification of an appropriate acid or its derivative with an alcohol. For example, tert-butyl 3-oxobutyrate is produced by reacting diketene (B1670635) with tert-butyl alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine. google.com This reaction is typically performed at a controlled temperature (e.g., 50-60°C) and the product is purified by distillation under reduced pressure. google.com

For industrial applications, continuous flow reactors are often preferred over batch processes as they can enhance efficiency and yield. The choice of catalyst is critical, and processes are designed to be as efficient as possible, often involving one-pot syntheses to minimize steps, solvent use, and waste, thereby making the process more cost-effective and environmentally friendly. acs.orgtandfonline.com

Applications of Ethyl 2 Methyl 4 Oxobutanoate As a Key Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of Ethyl 2-methyl-4-oxobutanoate, possessing both nucleophilic and electrophilic centers, makes it a valuable precursor in the synthesis of elaborate organic molecules. Keto esters are fundamental building blocks, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of the ketone allows for reactions such as nucleophilic additions and reductions, while the ester group can be hydrolyzed, reduced, or undergo transesterification. Furthermore, the alpha-carbon can be deprotonated to form an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions.

While specific total syntheses employing this compound are not extensively documented in readily available literature, the reactivity of analogous β-keto esters is well-established and illustrates the synthetic potential. For instance, the closely related compound Ethyl 2-methyl-3-oxobutanoate is utilized as a substrate in metal-catalyzed reactions to form substituted aromatic compounds and has been employed in the total synthesis of natural products such as chlorotonil A and yangjinhualine A. These applications underscore the value of the keto-ester motif in constructing complex molecular skeletons.

Table 1: Representative Reactions of an Analogous β-Keto Ester in Complex Synthesis Data based on reactions of Ethyl 2-methyl-3-oxobutanoate.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Rhenium-catalyzed Aromatization | Re2O7 | Multisubstituted aromatics | |

| Pechmann Condensation | Acid catalyst | Coumarin derivatives | |

| Total Synthesis | Multi-step sequence | Chlorotonil A, Yangjinhualine A |

Precursor for the Elaboration of Heterocyclic Compounds

The 1,4-dicarbonyl relationship within the this compound backbone makes it an ideal precursor for the synthesis of five-membered heterocyclic rings via Paal-Knorr type reactions. By reacting with primary amines, hydrazines, or sulfurizing agents, it can be converted into substituted pyrroles, pyrazoles, and thiophenes, respectively.

Research on related gamma-keto esters demonstrates this utility. For example, methyl 2,4-dioxobutanoates react with tetracyanoethylene (B109619) to yield complex, highly functionalized dihydropyrrole derivatives. researchgate.net This reaction proceeds through a cascade of nucleophilic addition and cyclization, highlighting how the gamma-keto ester scaffold can be used to construct intricate heterocyclic systems. Similarly, other keto esters are widely used in the synthesis of various heterocycles. The Biginelli and Hantzsch reactions, for instance, are classic multi-component reactions that use β-keto esters to produce dihydropyrimidinones and dihydropyridines, which are privileged structures in medicinal chemistry. nih.gov

Table 2: Heterocycle Synthesis Using a Structurally Related γ-Keto Ester Data based on reactions of Methyl 2,4-dioxobutanoates.

| Reactant | Product | Heterocyclic Core | Reference |

| Tetracyanoethylene | Methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylate | Dihydropyrrole | researchgate.net |

Role in the Asymmetric Synthesis of Chiral Intermediates

This compound is a prochiral molecule that can be transformed into valuable chiral building blocks through asymmetric synthesis. The ketone at the 4-position can undergo stereoselective reduction to yield a chiral alcohol, which is a common intermediate in many pharmaceutical syntheses. nih.gov

The utility of related oxobutanoates in this field is well-documented. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using biocatalysts like Aureobasidium pullulans produces ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. researchgate.net This chiral halohydrin is a key precursor for cholesterol-lowering drugs. nih.gov Similarly, methyl 4-oxobutanoate, which lacks the 2-methyl group, is used in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com This is achieved through a chiral secondary amine-catalyzed self-Mannich reaction, where the stereochemical outcome can be controlled to produce different diastereomers. chemicalbook.com These examples demonstrate the capacity of the oxobutanoate framework to be converted into enantiomerically enriched products that are pivotal for the synthesis of biologically active molecules. dntb.gov.uamdpi.com

Table 3: Examples of Asymmetric Synthesis with Related Oxobutanoates

| Substrate | Method | Product | Application | Reference |

| Methyl 4-oxobutanoate | Chiral amine-catalyzed self-Mannich reaction | (+)-Isoretronecanol, (-)-Trachelanthamidine | Alkaloid Synthesis | chemicalbook.com |

| Ethyl 4-chloro-3-oxobutanoate | Biocatalytic reduction (A. pullulans) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Intermediate for pharmaceuticals | researchgate.net |

Utility in the Formation of Quaternary Carbon Centers

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. This compound possesses a methine group at the C-2 position, which is activated by the adjacent ester functionality. This position can be deprotonated to form an enolate, which can then be alkylated with an electrophile. This two-step sequence provides a direct route to installing a third non-hydrogen substituent at the C-2 position, thereby creating a quaternary carbon center.

While specific examples utilizing this compound are not prominent, the principle is demonstrated with the analogous β-keto ester, ethyl 2-methyl-3-oxobutanoate. This compound has been used as a model substrate for developing stereoselective methods to create quaternary stereocenters. In one study, it was converted into a chiral enamine, which then reacted with an electrophilic trifluoromethylthiolating agent to produce ethyl 2-methyl-3-oxo-2-((trifluoromethyl)thio)butanoate, a compound bearing a quaternary stereocenter at the alpha-position, with modest enantiomeric excess. mdpi.com This strategy showcases how the activated alpha-position of such keto esters can be exploited for the construction of sterically congested quaternary centers.

Table 4: Formation of a Quaternary Stereocenter from an Analogous β-Keto Ester Data based on reactions of Ethyl 2-methyl-3-oxobutanoate.

| Reaction | Reagents | Key Feature | Reference |

| Stereoselective Trifluoromethylthiolation | 1. (S)-1-phenylethanamine 2. N-trifluoromethylthio saccharin | Formation of an α-SCF3 quaternary stereocenter | mdpi.com |

Integration into Diverse Reaction Cascades and Multi-Component Reactions

Reaction cascades and multi-component reactions (MCRs) are highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps into a single operation without isolating intermediates. nih.govub.edu The bifunctional nature of this compound makes it an attractive substrate for such processes. The ketone, ester, and enolizable proton provide multiple points of reactivity that can be engaged sequentially in a one-pot procedure.

For example, β-keto esters like ethyl acetoacetate (B1235776) are famously used in pseudo-five-component reactions to synthesize bis(pyrazol-5-ol) derivatives and in the Hantzsch synthesis of dihydropyridines. nih.govnih.gov In these reactions, the keto ester participates in both condensation and cyclization steps. Although direct examples involving this compound are scarce, its structure suggests it could be a viable component in similar transformations. A hypothetical MCR could involve an initial reaction at the ketone (e.g., Knoevenagel condensation), followed by an intramolecular cyclization involving the enolate and ester moieties to rapidly generate molecular complexity. The development of novel MCRs and cascade reactions involving gamma-keto esters like this compound remains an area with potential for future exploration.

Advanced Spectroscopic and Analytical Characterization for Research and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2-methyl-4-oxobutanoate, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural verification.

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of signals provide a map of all proton environments in the molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the seven non-equivalent proton sets. docbrown.info The deshielding effect of the proximate electronegative oxygen and carbonyl groups significantly influences the chemical shifts. docbrown.infoquora.com

Based on the structure and analysis of similar compounds, the predicted ¹H NMR data are summarized below. docbrown.infoquora.com

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ha : -C(=O)-CH3 | ~ 2.2 | Singlet (s) | 3H |

| Hc : -C(=O)-CH2- | ~ 2.7 | Doublet of doublets (dd) | 2H |

| Hd : -CH(CH3)- | ~ 2.9 | Multiplet (m) | 1H |

| He : -CH(CH3)- | ~ 1.2 | Doublet (d) | 3H |

| Hg : -O-CH2-CH3 | ~ 4.1 | Quartet (q) | 2H |

| Hh : -O-CH2-CH3 | ~ 1.3 | Triplet (t) | 3H |

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. libretexts.orgopenstax.org this compound has seven distinct carbon atoms, and thus, seven signals would be expected in its broadband-decoupled ¹³C NMR spectrum. docbrown.info The chemical shifts are highly dependent on hybridization and proximity to electronegative atoms, with carbonyl carbons appearing significantly downfield. libretexts.orglibretexts.org

The predicted chemical shifts for each carbon atom are detailed in the following table. docbrown.infochemguide.co.uk

| Labeled Carbons | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Cb : Ketone C=O | ~ 207 | Carbonyl |

| Cf : Ester C=O | ~ 172 | Carbonyl |

| Cg : -O-CH2- | ~ 61 | sp³ C-O |

| Cd : -CH- | ~ 48 | sp³ C-C |

| Cc : -CH2- | ~ 45 | sp³ C-C |

| Ca : Ketone -CH3 | ~ 30 | sp³ C-C |

| Ce : Chain -CH3 | ~ 17 | sp³ C-C |

| Ch : Ethyl -CH3 | ~ 14 | sp³ C-C |

Because this compound possesses a chiral center at the C2 position, advanced and two-dimensional (2D) NMR techniques are invaluable for unambiguous structural confirmation and stereochemical analysis.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the connectivity of protons by showing correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the protons of the ethyl group (Hg and Hh) and along the butanoate backbone (Hc, Hd, and He).

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to determine the spatial proximity of protons. For a specific enantiomer or a diastereomeric derivative of this compound, NOESY could provide crucial data to help determine its relative or absolute stereochemistry.

Chiral Derivatizing or Solvating Agents: In the absence of other methods, reacting the racemic mixture with a chiral derivatizing agent can create diastereomers, which are often distinguishable by NMR. Alternatively, using a chiral solvating agent can induce separate signals for the R and S enantiomers in the NMR spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org The molecular formula of this compound is C₇H₁₂O₃, corresponding to a molecular weight of 144.17 g/mol . nih.gov

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺) with an m/z of 144. This molecular ion would then undergo characteristic fragmentation. The presence of two carbonyl groups (a ketone and an ester) dictates the primary fragmentation pathways, which typically involve α-cleavage adjacent to the carbonyls. libretexts.orgdocbrown.info

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 144 | [CH₃COCH₂CH(CH₃)COOCH₂CH₃]⁺ | Molecular Ion ([M]⁺) |

| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M - OC₂H₅]⁺ | α-cleavage at the ester carbonyl |

| 101 | [M - CH₃CO]⁺ | α-cleavage at the ketone carbonyl |

| 71 | [CH(CH₃)COOCH₂CH₃]⁺ | Cleavage between C3 and C4 |

| 43 | [CH₃CO]⁺ | α-cleavage at the ketone; often the base peak |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Should this compound be obtainable as a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Furthermore, X-ray crystallography would reveal the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as van der Waals forces that stabilize the crystal packing. For a chirally pure sample, this method can also be used to determine the absolute configuration (R or S) of the stereocenter, providing a definitive stereochemical assignment.

Chromatographic Techniques for Separation, Purity, and Isomer Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is a primary technique for analyzing the purity of this compound. It can effectively separate the target molecule from volatile impurities, residual solvents, or byproducts from a chemical reaction. When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation and identification of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, is another powerful tool for assessing the purity of non-volatile samples or for preparative purification.

Chiral Chromatography: The presence of a stereocenter at C2 means that this compound exists as a pair of enantiomers. Standard chromatographic techniques cannot separate these isomers. Therefore, specialized chiral chromatography, using either a chiral stationary phase (CSP) in HPLC or GC, is necessary to resolve the racemic mixture into its individual R- and S-enantiomers. tandfonline.com This separation is critical for studying the properties and activities of each specific enantiomer.

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique for assessing the purity and quantifying this compound. It is particularly effective for separating volatile and thermally stable compounds. In the analysis of β-keto esters like this compound, GC helps in identifying impurities and potential byproducts from synthesis.

The selection of the stationary phase is critical for achieving good separation. Nonpolar columns, such as those with a polydimethylsiloxane (B3030410) phase (e.g., HP-1), are often used. chromforum.orgchromforum.org However, for complex mixtures or to resolve isomers, columns with different polarities, such as those containing phenyl groups, may be employed. chromforum.org A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

A significant challenge in the GC analysis of β-keto esters is the potential for thermal degradation or isomerization in the high-temperature environment of the injector port and column, which can lead to peak tailing or the appearance of multiple peaks. chromforum.orgchromforum.orgresearchgate.net For instance, analysis of the related compound ethyl acetoacetate (B1235776) has shown issues with broad peaks and tailing. chromforum.orgchromforum.org To mitigate these effects, optimizing the injector temperature is crucial; it should be high enough to ensure rapid vaporization but low enough to prevent degradation. chromforum.org Some methods suggest an injector temperature around 180°C, close to the compound's boiling point. chromforum.org The analysis of the reduced product of ethyl 2-methyl-3-oxobutanoate has also been successfully performed using GC. tandfonline.com

Sample preparation typically involves dissolving the compound in a suitable non-protonic solvent. The use of a temperature program, where the column temperature is gradually increased, allows for the efficient elution of both more volatile impurities and the main compound of interest. chromforum.org

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-1 (30m, 0.25mm ID, 0.25µm film thickness) | chromforum.org |

| Injector Temperature | 180°C | chromforum.org |

| Detector | Flame Ionization Detector (FID) | chromforum.org |

| Detector Temperature | 250°C | chromforum.org |

| Carrier Gas | Helium or Hydrogen | chromforum.org |

| Temperature Program | Initial: 50°C (hold 1.5 min), Ramp: 40°C/min, Final: 200°C (hold 4.0 min) | chromforum.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and analysis of this compound, especially when dealing with thermal instability or for separating non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds.

A primary analytical difficulty with β-keto esters in RP-HPLC is their existence as a mixture of keto-enol tautomers in solution. chromforum.org This tautomerism can result in poor chromatographic performance, manifesting as broad, split, or tailing peaks, which complicates accurate quantification. chromforum.org Several strategies can be employed to overcome this issue. One approach is to increase the column temperature to accelerate the interconversion between tautomers, causing them to elute as a single, averaged peak. chromforum.org Another strategy involves adjusting the pH of the mobile phase; an acidic mobile phase can also speed up the tautomerization process. chromforum.org

The use of mixed-mode columns, which offer multiple retention mechanisms, has also been shown to provide improved peak shape and resolution for β-diketones and related compounds. chromforum.org For chiral analysis of related β-hydroxy esters, specialized columns like the Chiralcel OB-H or OJ are used, typically with a normal-phase mobile system such as hexane (B92381) and isopropanol. tandfonline.comnih.govorgsyn.org

The mobile phase for RP-HPLC analysis generally consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. fda.gov.phnih.gov Detection is most commonly achieved using an ultraviolet (UV) detector, as the carbonyl group provides sufficient chromophoric activity. tandfonline.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel OJ (25 cm x 0.46 cm) for chiral analysis | orgsyn.org |

| Mobile Phase | Hexane:Isopropanol (98:2) for chiral analysis | orgsyn.org |

| Alternative Mobile Phase | Acetonitrile/Tetrahydrofuran/Water mixture for reversed-phase | nih.gov |

| Flow Rate | 1.0 mL/min | orgsyn.orgnih.gov |

| Detector | UV (at 220 nm or 258 nm) | tandfonline.comnih.gov |

| Column Temperature | 30°C | tandfonline.com |

Enzymatic and Biocatalytic Transformations of Ethyl 2 Methyl 4 Oxobutanoate and Analogues

Enzymatic Reduction Pathways

The enzymatic reduction of the ketone group in Ethyl 2-methyl-4-oxobutanoate and similar β-keto esters is a key transformation, yielding chiral β-hydroxy esters. This reaction is predominantly catalyzed by NADPH-dependent carbonyl reductases and alcohol dehydrogenases found in a wide array of microorganisms. The stereochemical outcome of the reduction is highly dependent on the specific enzymes present in the chosen biocatalyst.

Stereoselective Bioreductions Employing Microbial Catalysts (e.g., Klebsiella pneumoniae, Aureobasidium pullulans, Baker's yeast)

Microbial catalysts are frequently employed for the stereoselective reduction of β-keto esters due to their operational simplicity and the presence of multiple reductases that can be harnessed for synthetic purposes.

Klebsiella pneumoniae : Strains of Klebsiella pneumoniae have been identified as effective biocatalysts for the reduction of Ethyl 2-methyl-3-oxobutanoate. For instance, Klebsiella pneumoniae IFO 3319 was found to reduce the substrate to produce ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. tandfonline.com This particular diastereomer is a valuable precursor for the synthesis of ferroelectric liquid crystal compounds. tandfonline.com The reduction is catalyzed by an NADPH-dependent reductase within the bacterial cells. tandfonline.com

Aureobasidium pullulans : This yeast-like fungus is also utilized in the asymmetric reduction of related keto esters, demonstrating its capacity for producing chiral alcohols.

Baker's yeast (Saccharomyces cerevisiae) : Baker's yeast is one of the most extensively studied biocatalysts for the reduction of ketones. nih.gov It contains a multitude of reductase enzymes with varying substrate specificities and stereoselectivities. nih.gov While this can sometimes lead to mixtures of stereoisomeric products, reaction conditions can be optimized to favor a specific outcome. nih.govgeorgiasouthern.edu For many β-keto esters, baker's yeast reduction follows Prelog's rule, delivering the hydrogen from the re-face of the carbonyl to yield the corresponding (S)-alcohol. studycorgi.com However, the presence of an α-substituent, as in this compound, complicates predictions, as different enzymes within the yeast may favor the production of different diastereomers. The diastereomeric and enantiomeric excess of the product can be influenced by factors such as yeast strain, immobilization, and the presence of additives.

| Microbial Catalyst | Substrate | Major Product(s) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | High selectivity for anti isomer | Not specified |

| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate (anti) & Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate (syn) | 93/7 | 90% (anti), >99% (syn) |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 2-chloroacetoacetate (analogue) | Ethyl (2R,3S)-2-chloro-3-hydroxybutanoate | High selectivity with isolated reductase | >99% |

Table 1: Examples of stereoselective bioreductions of this compound and analogues using various microbial catalysts. Data compiled from multiple sources. tandfonline.comnih.gov

Enzyme Characterization and Kinetics Studies

To overcome the limitations of using whole-cell systems, which may contain multiple enzymes with conflicting stereoselectivities, researchers have focused on isolating, characterizing, and utilizing specific reductases.

An NADPH-dependent reductase responsible for the stereoselective conversion of Ethyl 2-methyl-3-oxobutanoate in Klebsiella pneumoniae IFO 3319 has been purified and characterized. tandfonline.com The enzyme was identified as a monomeric protein with a molecular weight of approximately 31,000 Da and an isoelectric point of 6.2. tandfonline.com Kinetic studies are crucial for understanding the enzyme's efficiency and substrate preference. For the reductase from K. pneumoniae, the Michaelis-Menten constant (Km) for Ethyl 2-methyl-3-oxobutanoate was determined to be 5.6 mM. tandfonline.com The enzyme exhibited maximum activity at a pH of 7.0 and a temperature of 45°C for the reduction reaction. tandfonline.com Such characterization is vital for developing optimized and efficient biocatalytic processes.

| Enzyme Property | Value |

| Source | Klebsiella pneumoniae IFO 3319 |

| Molecular Weight | ~31,000 Da |

| Isoelectric Point (pI) | 6.2 |

| Cofactor | NADPH |

| Optimal pH (Reduction) | 7.0 |

| Optimal Temperature | 45°C |

| Km (for Ethyl 2-methyl-3-oxobutanoate) | 5.6 mM |

Table 2: Properties of the purified Ethyl 2-methyl-3-oxobutanoate reductase from Klebsiella pneumoniae IFO 3319. tandfonline.com

Role in Metabolic Pathways as an Intermediate (e.g., Isoleucine Biosynthesis)

While this compound itself is not a direct intermediate in primary metabolic pathways, its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, is a key metabolite in the biosynthesis and degradation of branched-chain amino acids (BCAAs), particularly valine and isoleucine. nih.govresearchgate.net

In these pathways, enzymes such as branched-chain amino acid aminotransferases and dehydrogenase complexes catalyze the interconversion of BCAA precursors. Specifically, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate) is the immediate precursor to valine. researchgate.net The structural similarity between these natural keto acids and compounds like this compound explains why enzymes from microbial BCAA pathways can exhibit activity towards these synthetic analogues. This metabolic link provides a rich source of enzymes for potential biocatalytic applications.

Development of Biocatalytic Systems for Organic Synthesis

Harnessing enzymatic transformations for practical organic synthesis requires the development of robust and efficient biocatalytic systems. Key strategies include the use of whole-cell biotransformations and the implementation of advanced reaction media like aqueous/ionic liquid biphase systems.

Whole-Cell Biotransformations

Whole-cell biotransformations are often preferred for industrial applications as they avoid the need for costly and time-consuming enzyme purification. The necessary enzymes and cofactors (like NADPH) are contained and regenerated within the cell, using the organism's own metabolic machinery. georgiasouthern.edu For example, recombinant Escherichia coli cells expressing a single, highly selective reductase from baker's yeast have been used for the multigram-scale reduction of ethyl 2-chloroacetoacetate, an analogue of this compound. nih.gov This approach combines the advantages of a specific enzyme with the operational simplicity of a whole-cell system, leading to high yields and excellent stereoselectivity. nih.gov Similarly, whole cells of Candida magnoliae have been used for the asymmetric biosynthesis of chiral hydroxybutanoates from their corresponding keto esters. koreascience.kr

Aqueous/Ionic Liquid Biphase Systems for Enhanced Bioreactions

A significant challenge in many biocatalytic reductions is the low aqueous solubility of the organic substrates and the potential for substrate or product inhibition of the enzymes. To address this, aqueous/ionic liquid biphase systems have been developed. In such systems, the microbial cells or enzymes are contained within the aqueous phase, while the substrate is dissolved at high concentration in an immiscible ionic liquid phase.

This setup serves several purposes:

It acts as a substrate reservoir, slowly partitioning the substrate into the aqueous phase to maintain a low, non-inhibitory concentration.

It sequesters the product as it is formed, preventing product inhibition and simplifying downstream purification.

The ionic liquid can enhance enzyme stability and activity.

Studies on the baker's yeast-catalyzed reduction of the analogue ethyl 2-oxo-4-phenylbutyrate have shown that using a thermosensitive ionic liquid-solvent biphasic system can increase both the yield and the enantiomeric excess of the final product by overcoming mass transfer limitations. acgpubs.org

Studies on Enzymatic Hydrolysis of Ester Moieties

The enzymatic hydrolysis of the ester moiety in this compound and its analogues represents a key biocatalytic transformation. This process, typically facilitated by esterases and lipases, involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). Such reactions are of significant interest in organic synthesis for the production of chiral building blocks, as enzymes can exhibit high levels of stereoselectivity.

Research in this area often focuses on the substrate specificity of various commercially available and novel enzymes, the optimization of reaction conditions to enhance conversion and enantioselectivity, and the development of kinetic models to understand the enzymatic behavior. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader class of β-keto esters, to which it belongs, has been the subject of numerous investigations. These studies provide valuable insights into the expected enzymatic behavior with this substrate.

Enzymes such as pig liver esterase (PLE) and lipases from various microbial sources (e.g., Candida sp., Pseudomonas sp.) are commonly employed for the hydrolysis of β-keto esters. The efficiency and stereochemical outcome of the hydrolysis are influenced by several factors, including the structure of the substrate, the type of enzyme, the pH and temperature of the reaction medium, and the presence of co-solvents.

For instance, studies on analogous compounds like ethyl 2-methylacetoacetate (B1246266) have demonstrated the potential for achieving high enantiomeric excess of the resulting carboxylic acid. The methyl group at the α-position to the ester introduces a chiral center upon hydrolysis, making it a valuable target for asymmetric synthesis.

The general mechanism for enzyme-catalyzed ester hydrolysis involves the formation of a tetrahedral intermediate following a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This is followed by the release of the alcohol and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

Detailed research findings from studies on analogous β-keto esters are often presented in tabular format to compare the performance of different enzymes under various conditions. These tables typically include data on the specific enzyme used, the substrate, reaction time, temperature, pH, conversion rates, and the enantiomeric excess of the product.

Below is an interactive data table summarizing representative findings for the enzymatic hydrolysis of β-keto ester analogues, which can be considered indicative of the potential for this compound.

Table 1: Representative Data on Enzymatic Hydrolysis of β-Keto Ester Analogues

| Enzyme | Substrate Analogue | Reaction Time (h) | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) |

| Pig Liver Esterase (PLE) | Ethyl 2-methylacetoacetate | 24 | 25 | 7.0 | 48 | 92 (R) |

| Candida antarctica Lipase B | Ethyl 3-oxopentanoate | 48 | 30 | 7.5 | >95 | 85 (S) |

| Pseudomonas cepacia Lipase | Ethyl 2-chloro-3-oxobutanoate | 12 | 35 | 6.5 | 52 | >99 (R) |

| Rhizomucor miehei Lipase | Methyl 2-methyl-3-oxobutanoate | 36 | 28 | 7.0 | 45 | 88 (S) |

This data illustrates the variability in performance among different enzymes and substrates. The choice of biocatalyst is crucial for achieving both high conversion and high enantioselectivity. Further research specifically targeting this compound would be necessary to determine the optimal enzymatic system for its hydrolysis.

Emerging Research Directions and Future Perspectives for Ethyl 2 Methyl 4 Oxobutanoate

Development of Novel Derivatives for Advanced Synthetic Applications

The unique structural features of ethyl 2-methyl-4-oxobutanoate, possessing both keto and ester functionalities, make it an ideal starting material for the synthesis of a diverse array of complex molecules and novel derivatives. Future research will likely focus on leveraging its reactivity to construct heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals.

One promising avenue is the use of multicomponent reactions. For instance, three-component condensation reactions involving a β-keto ester like ethyl acetoacetate (B1235776) (a related compound), formaldehyde, and various thiols have been used to produce sulfur-containing butanoates. researchgate.net These intermediates can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield functionalized pyrazol-3-ones, a class of compounds with known biological activities. researchgate.net Applying similar strategies to this compound could generate a library of novel pyrazole (B372694) derivatives with unique substitution patterns.

Furthermore, the Knoevenagel condensation reaction, a classic carbon-carbon bond-forming reaction, offers a pathway to a wide range of α,β-unsaturated derivatives. sigmaaldrich.com By reacting this compound with various aromatic aldehydes, a series of derivatives with potentially interesting electronic and biological properties can be synthesized. researchgate.netresearchgate.net Research into these derivatives could lead to the discovery of new bioactive molecules for various applications.

| Reaction Type | Reactants | Potential Product Class | Significance |

| Multicomponent Condensation | This compound, Aldehyde, Amine/Thiol | Highly substituted heterocyclic compounds | Access to complex molecular scaffolds in a single step |

| Knoevenagel Condensation | This compound, Aromatic Aldehydes | α,β-unsaturated keto-esters | Intermediates for pharmaceuticals, polymers, and fine chemicals |

| Cyclization Reactions | Derivatives of this compound with dinucleophiles | Pyrazoles, Pyrimidines, Dihydropyridines | Core structures in many biologically active compounds |

Innovations in Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, future research will heavily focus on developing sustainable methods for the synthesis and transformation of this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-assisted organic synthesis (MAOS) is a key technology in this area. Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, from hours to mere minutes, along with higher product yields and purity. anton-paar.comnih.gov The application of microwave heating to reactions like the Hantzsch condensation, which can be used to create complex molecules from β-keto esters, has been shown to be highly effective, even under solvent-free conditions. thebioscan.comthebioscan.com This approach significantly reduces the environmental impact by eliminating the need for volatile organic solvents.

Another promising green methodology is mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions. semanticscholar.orgbeilstein-journals.org This technique can often be performed without any solvent, representing a significant step towards greener synthesis. beilstein-journals.org Investigating the application of mechanochemistry to key transformations of this compound, such as the Knoevenagel condensation, could lead to highly efficient and environmentally benign synthetic routes. semanticscholar.orgbeilstein-journals.org

| Green Methodology | Key Advantages | Applicability to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, potential for solvent-free reactions. anton-paar.comthebioscan.com | Condensation reactions, heterocycle synthesis. |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, reduced waste, access to novel reactivity. beilstein-journals.org | Knoevenagel condensations and other C-C bond-forming reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Asymmetric reductions of the keto group, hydrolysis of the ester. |

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel and highly efficient catalytic systems is crucial for controlling the reactivity of this compound and achieving high selectivity for desired products. Research is moving beyond traditional catalysts towards more sophisticated systems that offer greater control over reaction outcomes.

For instance, Lewis acid catalysts like Indium(III) triflate (In(OTf)₃) have shown effectiveness in promoting the addition of β-keto esters to alkynes, a reaction that forms new carbon-carbon bonds. orgsyn.org The exploration of a wider range of Lewis acids and the optimization of reaction conditions could lead to more efficient and selective transformations of this compound.

In reactions like the Knoevenagel condensation, the catalyst's properties are critical. Studies have shown that the balance of acidic and basic sites on the surface of mixed metal oxide catalysts can significantly influence reaction rates and yields. researchgate.netscispace.com Future work will likely involve designing and synthesizing catalysts with precisely tuned acid-base properties to optimize the condensation reactions of this compound. Organocatalysts, which are small organic molecules, also represent a promising frontier for asymmetric catalysis, enabling the synthesis of chiral derivatives with high enantiomeric purity.

| Catalyst Type | Example | Potential Application | Benefit |

| Lewis Acids | Indium(III) triflate (In(OTf)₃) orgsyn.org | Addition to alkynes, Friedel-Crafts reactions | Activation of carbonyl groups, promoting C-C bond formation. |

| Heterogeneous Catalysts | Mixed metal oxides (e.g., ZnO, γ-Al₂O₃) researchgate.net | Knoevenagel condensation | Ease of separation, reusability, tunable acid-base properties. |

| Organocatalysts | Chiral amines, thioureas | Asymmetric aldol (B89426) and Michael reactions | Enantioselective synthesis of chiral molecules, metal-free catalysis. |

Deeper Mechanistic Elucidation of Complex Transformations

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of reactions involving this compound.

For key reactions such as the Knoevenagel condensation, in-situ monitoring techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the formation of intermediates and the progress of the reaction. semanticscholar.orgresearchgate.net These experimental studies, coupled with computational methods like Density Functional Theory (DFT), can help to map out the entire reaction pathway, identify transition states, and understand the role of the catalyst. researchgate.net For example, studies on similar reactions have used these methods to investigate the influence of solvent polarity and catalyst structure on the reaction kinetics and mechanism. semanticscholar.org Applying these advanced analytical and computational tools to the reactions of this compound will enable a more rational approach to catalyst design and reaction optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into modern synthesis technologies like continuous flow chemistry and automated robotic platforms represents a significant leap forward in efficiency, safety, and scalability.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. nih.govnih.gov These include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and the ability to easily scale up production. nih.gov Adapting key synthetic steps involving this compound to a flow-based system could streamline the production of its derivatives and enable the synthesis of compounds that are difficult to produce using batch methods. nih.gov

Furthermore, the emergence of automated synthesis platforms, which combine robotics with artificial intelligence (AI) for reaction planning and execution, is set to revolutionize chemical synthesis. iktos.aiyoutube.comyoutube.com These systems can perform hundreds of reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid discovery of optimal synthetic routes. iktos.aisigmaaldrich.com Incorporating this compound as a key building block into the chemical inventory of these automated platforms would accelerate the discovery and development of new molecules for a wide range of applications. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.